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Compound of Interest

Compound Name:
Tert-butyl 4-azidopiperidine-1-

carboxylate

Cat. No.: B169878 Get Quote

An In-depth Technical Guide to Tert-butyl 4-azidopiperidine-1-carboxylate

This guide provides a comprehensive overview of tert-butyl 4-azidopiperidine-1-carboxylate,

a pivotal intermediate in medicinal chemistry and organic synthesis. It is intended for

researchers, scientists, and professionals in the field of drug development. The document

details the compound's chemical properties, a detailed synthetic protocol, and its primary

applications, with a focus on its role in "click chemistry."

Core Compound Data
Tert-butyl 4-azidopiperidine-1-carboxylate is a bifunctional molecule featuring a piperidine

ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an azide moiety.

The Boc group provides stability during synthetic transformations and can be readily removed

under acidic conditions, while the azide group is a versatile functional handle for a variety of

chemical transformations.[1]
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Property Value Reference(s)

Molecular Formula C₁₀H₁₈N₄O₂ [1]

Molecular Weight 226.28 g/mol [2][3]

CAS Number 180695-80-1 [2]

Appearance Varies (often an oil or solid)

Primary Application
Intermediate in organic

synthesis
[1]

Key Reaction Type
Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC)
[1]

Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-azidopiperidine-1-carboxylate is typically achieved through a

multi-step sequence starting from a commercially available piperidone derivative. The general

synthetic pathway involves the reduction of a ketone, activation of the resulting alcohol, and

subsequent nucleophilic substitution with an azide source.

Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from the starting material to

the final product.
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Synthetic Pathway

tert-Butyl
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tert-Butyl
4-azidopiperidine-1-carboxylate

  Azidation
  (NaN3, DMF)
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Caption: Synthetic route to tert-butyl 4-azidopiperidine-1-carboxylate.

Step 1: Reduction of tert-Butyl 4-oxopiperidine-1-
carboxylate
Objective: To reduce the ketone functionality to a hydroxyl group.

Materials:

tert-Butyl 4-oxopiperidine-1-carboxylate

Methanol (MeOH)
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Sodium borohydride (NaBH₄)

Deionized water

Ethyl acetate

Brine (saturated aq. NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom

flask and cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the

temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quench the reaction by the slow addition of deionized water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which can often

be used in the next step without further purification.

Step 2: Tosylation of tert-Butyl 4-hydroxypiperidine-1-
carboxylate
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Objective: To convert the hydroxyl group into a good leaving group (tosylate) for subsequent

nucleophilic substitution.

Materials:

tert-Butyl 4-hydroxypiperidine-1-carboxylate (from Step 1)

Pyridine (anhydrous)

p-Toluenesulfonyl chloride (TsCl)

Dichloromethane (DCM)

1M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Dissolve the crude tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous

pyridine and cool the solution to 0 °C.[4]

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

[4]

Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.[4]

Pour the reaction mixture into ice-water and extract with dichloromethane (3x).

Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine),

water, and saturated NaHCO₃ solution.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl

acetate gradient) to obtain pure tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Step 3: Synthesis of tert-Butyl 4-azidopiperidine-1-
carboxylate
Objective: To displace the tosylate group with an azide ion.

Materials:

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step 2)

Sodium azide (NaN₃)

Dimethylformamide (DMF, anhydrous)

Deionized water

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.

Add sodium azide (2.0-3.0 eq) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water and extract

with diethyl ether (3x).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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The resulting crude tert-butyl 4-azidopiperidine-1-carboxylate can be purified by silica

gel chromatography if necessary.

Key Applications in Research and Development
The primary utility of tert-butyl 4-azidopiperidine-1-carboxylate stems from its role as a

building block in the synthesis of more complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an ideal substrate for CuAAC, a cornerstone of "click chemistry."[1] In this

reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to

regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly

efficient and tolerant of a wide range of functional groups, making it invaluable for:

Drug Discovery: Linking the piperidine scaffold to other pharmacophores to create novel drug

candidates.

Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biomolecules.

Materials Science: Synthesizing functionalized polymers and materials.

Workflow for a General CuAAC Reaction

CuAAC Reactiontert-Butyl
4-azidopiperidine-1-carboxylate

1,4-Disubstituted
1,2,3-Triazole Product

  Cu(I) catalyst
  (e.g., CuSO4, Na-Ascorbate)

Terminal
Alkyne (R-C≡CH)

Click to download full resolution via product page

Caption: General workflow for a CuAAC "click" reaction.
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Further Functionalization
Beyond click chemistry, the azide can be reduced to a primary amine (tert-butyl 4-

aminopiperidine-1-carboxylate), providing a nucleophilic site for amidation, alkylation, or other

amine-based chemistries. This dual functionality makes the parent azide a highly versatile

synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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